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Compound of Interest

Compound Name: Galactinoldihydrate

Cat. No.: B13039187 Get Quote

Executive Summary & Technical Context
Galactinol (1-O-

-D-galactopyranosyl-L-myo-inositol) is the pivotal donor of galactosyl moieties in the
biosynthesis of Raffinose Family Oligosaccharides (RFOs).[1][2][3][4] While commercially
supplied as Galactinol dihydrate (CAS: 303765-05-1, MW: ~378.3 g/mol ), the water of
crystallization is removed during ionization.[1][3] Consequently, all mass spectrometry (MS)
analysis targets the anhydrous molecular ion (MW: 342.30 Da).

The Analytical Challenge: Galactinol is a structural isomer of sucrose, turanose, and maltose

(all

, MW 342.30).[3] Reliance solely on intact mass (MS1) leads to false positives.[3] This guide
compares fragmentation strategies to unambiguously identify Galactinol against its isomers.
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Feature
Negative Mode

(ESI-)

Positive Mode

(ESI+)
Verdict

Primary Ion (m/z 341.[1][3]1) (m/z 365.[3]1)

Negative Mode is

superior for sensitivity.

[3]

Fragmentation

Clean glycosidic

cleavage;

characteristic cross-

ring fragments.[3]

Stable adducts often

resist fragmentation;

requires higher

collision energy (CE).

[3]

Negative Mode

provides richer

structural data.[3]

Background

Lower chemical noise

for carbohydrate

analysis.

High background from

solvent adducts.[3]

Negative Mode yields

higher S/N ratios.[3]

Fragmentation Pattern Analysis (ESI Negative Mode)
The identification of Galactinol relies on the specific cleavage of the

-(1$\to$1) glycosidic linkage between the galactose and myo-inositol rings.

Primary Fragmentation Pathway
Precursor Ion: m/z 341.11

[1][3]

Major Fragment (m/z 179.06):

Mechanism: Glycosidic bond cleavage.[3]

Identity: This peak represents both the deprotonated galactose monomer

and the deprotonated myo-inositol monomer

.[1][3] Since both moieties have a molecular weight of 180.16 Da, they appear isobaric in
low-resolution MS/MS.[1][3]
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Differentiation Note: In sucrose fragmentation, the m/z 179 peak corresponds to

Glucose/Fructose. Therefore, m/z 179 is diagnostic for disaccharide cleavage but not

specific to Galactinol without chromatographic retention time (RT) confirmation.[3]

Secondary Fragments (Diagnostic):

m/z 161.04:

derived from the monomer.[1][3] Represents the dehydrated inositol or galactose
fragment.

m/z 89 & 113: Cross-ring cleavage ions characteristic of hexose rings (Retro-Diels-Alder

reactions), useful for confirming the presence of the galactose moiety.

Pathway Visualization
The following diagram illustrates the collision-induced dissociation (CID) pathway for

Galactinol.

Galactinol Precursor
[M-H]- m/z 341.1

Glycosidic Bond
Cleavage (C1-O-C1)

CID Energy

Fragment Ion
[Galactose-H]- / [Inositol-H]-

m/z 179.1

Primary Path

Dehydrated Fragment
[M-H-H2O]-
m/z 161.0

- H2O (18 Da)

Cross-Ring Cleavage
(RDA Types)
m/z 89, 113

Ring Disintegration
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Figure 1: ESI(-) Fragmentation pathway of Galactinol.[1][3] The precursor m/z 341 yields the

major product ion m/z 179, which further fragments into dehydration and cross-ring products.

Distinguishing Galactinol from Isomers (Sucrose)
Since Galactinol and Sucrose share the same parent mass (341.1) and primary fragment

(179.1), MS parameters alone are often insufficient.[3] A dual-validation approach using

Chromatography and MS/MS ratios is required.[1][3]

Parameter Galactinol Sucrose
Differentiation

Strategy

Structure Galactose + Inositol Glucose + Fructose
HILIC

Chromatography

Polarity
Higher (due to

Inositol)
Lower

Galactinol elutes later

than Sucrose on

Amide/HILIC columns.

[1][3]

MS/MS Ratio
m/z 179 (High) / m/z

161 (Med)

m/z 179 (High) / m/z

161 (Low)

Inositol moieties

dehydrate more

readily; look for higher

161/179 ratio in

Galactinol.[3]

Experimental Protocol: Validated Workflow
This protocol ensures the integrity of the dihydrate standard and minimizes isomerization

during extraction.

Step 1: Standard Preparation[1][3]
Reagent: Galactinol dihydrate (Sigma/Merck or equivalent, >98% purity).[3]

Weighing: Correct for hydration. Weigh 3.78 mg of dihydrate to obtain 3.42 mg of active

Galactinol.
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Solvent: Dissolve in 50% Acetonitrile (ACN) / 50% Water. Avoid 100% water to prevent

bacterial degradation during storage.[1][3]

Step 2: LC-MS/MS Conditions
Column: HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).[1][3] Reason: Reverse phase (C18)

cannot retain Galactinol.[3]

Mobile Phase A: 80:20 ACN:Water + 10 mM Ammonium Acetate (pH 9.0).[3]

Mobile Phase B: 30:70 ACN:Water + 10 mM Ammonium Acetate (pH 9.0).[3]

Note: High pH enhances negative ionization efficiency for sugars.[3]

Gradient:

0-2 min: 100% A (Isocratic hold for equilibration).

2-10 min: Linear gradient to 60% A.

10-12 min: Wash.

Step 3: MS Acquisition (MRM Mode)
Use Multiple Reaction Monitoring (MRM) for quantification to eliminate isomer interference.[3]

Compound Polarity
Precursor
(m/z)

Product
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Galactinol Negative 341.1 179.1 30 15

Galactinol

(Qual)
Negative 341.1 161.0 30 25

Sucrose Negative 341.1 179.1 30 15

Critical: You must rely on Retention Time (RT) to assign the MRM peak to Galactinol. Under

these conditions, Sucrose elutes at ~3.5 min, while Galactinol elutes at ~5.2 min.[1][3]
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Workflow Logic Diagram
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Figure 2: Validated LC-MS/MS workflow for Galactinol quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13039187#galactinol-dihydrate-mass-spectrometry-
fragmentation-pattern-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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